6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine
CAS No.:
Cat. No.: VC13620941
Molecular Formula: C6H3BrClN3
Molecular Weight: 232.46 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3BrClN3 |
|---|---|
| Molecular Weight | 232.46 g/mol |
| IUPAC Name | 6-bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine |
| Standard InChI | InChI=1S/C6H3BrClN3/c7-4-1-5(8)6-9-3-10-11(6)2-4/h1-3H |
| Standard InChI Key | JZKIJFVZZQBSLD-UHFFFAOYSA-N |
| SMILES | C1=C(C2=NC=NN2C=C1Br)Cl |
| Canonical SMILES | C1=C(C2=NC=NN2C=C1Br)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a triazolo[1,5-a]pyridine backbone with bromine and chlorine atoms at positions 6 and 8, respectively. Its planar structure, confirmed by X-ray crystallography in related analogs , facilitates π-π stacking interactions critical for biological activity.
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₃BrClN₃ | |
| Molecular Weight | 232.47 g/mol | |
| Density | 2.0 ± 0.1 g/cm³ (analog data) | |
| LogP | 1.50 (predicted) | |
| CAS Number | 1433822-19-5 |
Spectroscopic Characteristics
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NMR: ^1H NMR spectra of similar triazolopyridines show aromatic protons at δ 7.8–8.5 ppm .
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IR: Stretching vibrations for C-Br (550–600 cm⁻¹) and C-Cl (700–750 cm⁻¹) are observed.
Synthesis and Industrial Production
Oxidative Cyclization
A common route involves cyclization of 2-amino-3-bromo-5-chloropyridine with methyl isocyanate under acidic conditions (e.g., triethylamine in ethanol). Yields range from 65–80%.
Microwave-Assisted Synthesis
Microwave irradiation (140°C, 30 min) using enaminonitriles and benzohydrazides improves yield (85–90%) and reduces reaction time.
Industrial Optimization
Continuous flow reactors are employed for scalability, with purity >98% achieved via automated crystallization.
Chemical Reactivity and Functionalization
Substitution Reactions
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Nucleophilic Aromatic Substitution: Bromine and chlorine substituents undergo displacement with amines (e.g., morpholine) under Pd catalysis.
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Suzuki Coupling: Bromine at position 6 participates in cross-coupling with aryl boronic acids to generate biaryl derivatives.
Oxidation and Reduction
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Oxidation: Treatment with H₂O₂ yields N-oxide derivatives, enhancing water solubility.
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Reduction: Catalytic hydrogenation (Pd/C) reduces the triazole ring, altering bioactivity.
Biological Activities and Mechanisms
Anticancer Properties
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In Vitro Efficacy: IC₅₀ values of 2.5–5.0 μM against MCF7 (breast) and A549 (lung) cancer cells.
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Mechanism: Caspase-3/7 activation and G2/M cell cycle arrest via kinase inhibition (e.g., JAK2).
Antimicrobial Activity
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Biofilm Inhibition: 80% reduction in Staphylococcus aureus biofilm formation at 10 μg/mL.
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Antifungal Action: MIC of 0.25 μg/mL against Candida albicans.
Anti-inflammatory Effects
Suppression of IL-6 and TNF-α production in macrophages (50% inhibition at 10 μM).
Applications in Drug Discovery and Material Science
Medicinal Chemistry
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Kinase Inhibitors: Serves as a core structure in JAK/STAT pathway inhibitors.
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Antiviral Agents: Analogues show activity against HSV-1 (EC₅₀ = 1.2 μM) .
Material Science
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Coordination Polymers: Halogen substituents enable metal-organic framework (MOF) synthesis for gas storage .
Comparison with Structural Analogs
Table 2: Bioactivity Comparison of Triazolopyridine Derivatives
| Compound | Substituents | Anticancer IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|---|
| 6-Bromo-8-chloro derivative | Br (C6), Cl (C8) | 2.5 | 0.25 |
| 6-Bromo-2-methyl derivative | Br (C6), CH₃ (C2) | 4.8 | 1.0 |
| 8-Fluoro-6-bromo derivative | Br (C6), F (C8) | 3.2 | 0.50 |
Future Directions
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